6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2OS/c1-18-11-5-3-10(4-6-11)16-14-17-12-7-2-9(15)8-13(12)19-14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHFIWAHMBJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4-fluorobenzaldehyde, under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate benzothiazole compound with 4-methoxyaniline in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Fluorination: The fluorine atom can be introduced by treating the intermediate compound with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, potentially converting the amine group to an amine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted position, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine exhibits significant antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and cancer cell lines.
Case Study: Anticancer Activity
A study conducted on derivatives of benzothiazole found that modifications at the nitrogen position could lead to enhanced cytotoxicity against human cancer cells. The presence of the methoxy group is believed to increase the compound's ability to penetrate cellular membranes, facilitating its action against cancer targets.
Pharmacophore Development
The compound is being investigated as a potential pharmacophore in drug design. Its structural characteristics allow for interactions with specific biological targets, making it a candidate for developing new therapeutic agents.
| Property | Value |
|---|---|
| Binding Affinity | High (specific targets) |
| Lipophilicity | Enhanced due to methoxy group |
| Stability | High due to benzothiazole framework |
Materials Science Applications
This compound is also explored for its potential in materials science. Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics
The compound's ability to form stable films with good charge transport properties has been studied for use in organic electronic devices. The incorporation of fluorine enhances electron mobility, which is crucial for the performance of organic semiconductors.
Biological Research Applications
In biological research, this compound serves as a probe for studying enzyme interactions and cellular pathways. Its structural features allow it to act as an inhibitor or modulator of specific enzymes, providing insights into biochemical processes.
Enzyme Interaction Studies
Research has demonstrated that benzothiazole derivatives can selectively inhibit certain enzymes involved in metabolic pathways. The fluorine atom enhances binding through strong hydrogen bonds, while the methoxy group aids in specificity.
| Application Area | Details |
|---|---|
| Enzyme Inhibition | Selective inhibition of target enzymes |
| Cellular Pathways | Modulation of signaling pathways |
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxyphenyl group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzothiazole ring provides structural stability and rigidity, ensuring effective interaction with the target site.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, physicochemical properties, and biological activities of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine and its analogues:
Key Observations
Substituent Effects on Bioactivity :
- Halogenation : The target compound’s 6-fluoro group may enhance metabolic stability compared to 6-chloro derivatives (e.g., BT16), as fluorine’s smaller atomic radius reduces steric hindrance .
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound and MortaparibMild suggests a role in targeting proteins like PARP1 or Mortalin, critical in cancer pathways .
- Heterocyclic Modifications : Analogues with oxazole () or thiadiazole () moieties exhibit distinct activity profiles, emphasizing the impact of ring systems on target selectivity.
Physicochemical Properties :
- Melting Points : BT16’s higher melting point (279–281°C) vs. the target compound (data unavailable) may reflect increased crystallinity due to nitro and chloro groups .
- Spectral Data : The target compound’s C-F stretch (expected ~1310 cm⁻¹, similar to ) and NMR shifts (e.g., aromatic protons at δ 6.46–8.20) align with benzothiazole derivatives .
Biological Activity Trends: Antimicrobial Activity: Thiazole derivatives () show potency against Gram-positive bacteria, while benzothiazoles with electron-withdrawing groups (e.g., 6-fluoro) may enhance membrane penetration . Anticancer Potential: MortaparibMild’s dual inhibition mechanism highlights the therapeutic advantage of hybrid structures, suggesting the target compound’s 4-methoxyphenyl group could be optimized for similar applications .
Biological Activity
6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole moiety with a fluorine atom and a methoxyphenyl substituent. The molecular formula is with a molecular weight of approximately 325.36 g/mol. The presence of the fluorine and methoxy groups enhances its biological activity and stability compared to other similar compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, outperforming standard drugs like rivastigmine in certain assays .
- Anticancer Activity : The dual heterocyclic structure may enhance its interaction with cellular targets involved in cancer progression, disrupting critical biological processes .
- Antimicrobial Properties : Its structural features are linked to antimicrobial activity, making it a candidate for further research in treating infections .
Table 1: Biological Activities of this compound
Case Studies
-
Acetylcholinesterase Inhibition :
A study demonstrated that derivatives of benzothiazole, including this compound, exhibited potent inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . -
Antimicrobial Efficacy :
Research indicated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antibiotic agent . -
Anticancer Properties :
In vitro studies have shown that the compound induces cell death in various cancer cell lines through apoptosis. This suggests its potential as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation of substituted benzothiazole precursors with 4-methoxyaniline. Microwave-assisted synthesis (e.g., 2450 MHz, 150–200 W) significantly reduces reaction time (from 6–8 hours to 20–30 minutes) compared to conventional heating . Key steps include:
- Use of 2-amino-6-fluorobenzothiazole and 4-methoxybenzaldehyde in a Schiff base formation.
- Optimization of solvent (e.g., ethanol or DMF) and temperature (80–100°C) to achieve yields >75% .
- Purification via column chromatography (silica gel, hexane:ethyl acetate 7:3) or recrystallization from THF .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodology :
- IR Spectroscopy : Confirm NH stretching (~3140 cm⁻¹), C=N (1621–1558 cm⁻¹), and C-F (1120–1090 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.4–8.3 ppm (integration matches substituents); methoxy group at δ ~3.8 ppm .
- Mass Spectrometry : Molecular ion peak at m/z ~300 (FABMS) with fragmentation patterns matching the benzothiazole core .
Q. What structural features influence the compound’s reactivity and intermolecular interactions?
- Key Insights :
- The fluorine atom at position 6 enhances electronegativity, affecting hydrogen bonding and π-π stacking .
- The 4-methoxyphenyl group introduces steric hindrance, reducing aggregation in polar solvents .
- Hydrogen-bonded dimerization via N–H⋯N interactions (observed in X-ray studies) stabilizes the crystal lattice .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Fluorine substitution at position 6 increases antimicrobial potency (e.g., E. coli MIC: 8 µg/mL vs. 16 µg/mL for non-fluorinated analogs) .
- Replacing 4-methoxyphenyl with nitro or chloro groups reduces solubility but enhances anticancer activity (e.g., IC₅₀: 12 µM vs. 25 µM against HCT-116 cells) .
Q. How can conflicting data on biological activity be resolved (e.g., discrepancies in IC₅₀ values)?
- Analysis Framework :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HCT-116) and incubation times (48–72 hours) .
- Control for purity : HPLC purity >95% (C18 column, acetonitrile:water gradient) to exclude byproduct interference .
- Validate mechanisms : Compare results across orthogonal assays (e.g., MTT vs. apoptosis markers like caspase-3) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Approach :
- ADMET Prediction : SwissADME for logP (~3.2), solubility (LogS: -4.1), and CYP450 inhibition .
- Molecular Dynamics : GROMACS simulations (AMBER force field) to assess membrane permeability (e.g., blood-brain barrier penetration) .
Q. How does the compound interact with biological macromolecules (e.g., DNA or proteins)?
- Experimental Design :
- Fluorescence Quenching : Titrate compound into BSA solution (λₑₓ = 280 nm) to calculate binding constants (Kb ~10⁴ M⁻¹) .
- Circular Dichroism : Monitor conformational changes in DNA (e.g., calf thymus DNA) upon binding .
Specialized Methodological Considerations
Q. What crystallographic validation protocols ensure accurate structural determination?
- Guidelines :
- Use SHELXL for refinement (R factor < 0.05) with high-resolution data (<1.0 Å) .
- Validate hydrogen bonding via PLATON (e.g., N–H⋯N distances: 2.8–3.0 Å) .
Q. How can synergistic effects with existing drugs be systematically evaluated?
- Protocol :
- Checkerboard Assay : Test combinations with fluconazole or doxorubicin (FIC index <0.5 indicates synergy) .
- Isobologram Analysis : Calculate combination indices (CI <1) using CompuSyn software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
